BenchChemオンラインストアへようこそ!

Distalgesic

Osteoarthritis Acceptability Codeine comparison

Distalgesic is the brand designation for co-proxamol, a fixed-dose oral combination of the opioid analgesic dextropropoxyphene (32.5 mg or 65 mg) and the non-opioid analgesic paracetamol (acetaminophen; 325 mg or 650 mg). It is classified as a weak opioid combination analgesic within the WHO analgesic ladder Step Dextropropoxyphene acts as a μ-opioid receptor agonist with additional local anaesthetic and antitussive properties, while paracetamol provides centrally mediated COX inhibition and descending serotonergic pathway modulation.

Molecular Formula C30H39ClN2O4
Molecular Weight 527.1 g/mol
CAS No. 39400-85-6
Cat. No. B1203322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistalgesic
CAS39400-85-6
Synonymsacetaminophen - dextropropoxyphene
acetaminophen - propoxyphene
acetaminophen - propoxyphene hydrochloride
acetaminophen, dextropropoxyphene, drug combination
acetaminophen, propoxyphene hydrochloride drug combination
acetaminophen-propoxyphene hydrochloride
Co-proxamol
Coproxamol
Darvocet-N
Di-antalvic
Diantalvic
Distalgesic
Molecular FormulaC30H39ClN2O4
Molecular Weight527.1 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl
InChIInChI=1S/C22H29NO2.C8H9NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7;/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10);1H/t18-,22+;;/m1../s1
InChIKeyOZKVMNTVUAGULY-VGHSCWAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distalgesic (CAS 39400-85-6) Procurement & Selection Guide: Co-Proxamol Fixed-Dose Combination Analgesic


Distalgesic is the brand designation for co-proxamol, a fixed-dose oral combination of the opioid analgesic dextropropoxyphene (32.5 mg or 65 mg) and the non-opioid analgesic paracetamol (acetaminophen; 325 mg or 650 mg) [1]. It is classified as a weak opioid combination analgesic within the WHO analgesic ladder Step 2. Dextropropoxyphene acts as a μ-opioid receptor agonist with additional local anaesthetic and antitussive properties, while paracetamol provides centrally mediated COX inhibition and descending serotonergic pathway modulation [2]. Its pharmacokinetic profile features a dextropropoxyphene elimination half-life of approximately 12 hours, with peak analgesic effect occurring 1.5–2.0 hours after oral administration [3]. The molecule has been formally withdrawn from US and European markets due to cardiac safety concerns but retains limited availability under named-patient provisions in select jurisdictions, including the UK (unlicensed basis) and Australia (restricted) [4].

Why Generic Substitution of Distalgesic (Co-Proxamol) Is Not Trivial: Regulatory, Metabolic, and Safety Differentiation


Generic substitution within this analgesic subclass is constrained by three non-interchangeable factors. First, regulatory status is highly fragmented: dextropropoxyphene-containing products were withdrawn by the FDA (2010) and EMA (2009) due to dose-related QTc prolongation and fatal arrhythmia risk, yet they remain available in jurisdictions such as Australia (Schedule 4 restricted) and Pakistan [1]. Second, the metabolic pathway of dextropropoxyphene is dominated by CYP3A4-mediated N-demethylation to the cardiotoxic metabolite nordextropropoxyphene—not CYP2D6 as with codeine or tramadol—meaning pharmacogenomic variability and drug–drug interaction profiles differ fundamentally from other weak opioid combinations [2]. Third, the fixed-dose ratio (32.5 mg/325 mg or 65 mg/650 mg dextropropoxyphene/paracetamol) imposes a co-administration constraint not present with separately titratable opioid and non-opioid components, making simple substitution with tramadol/paracetamol or codeine/paracetamol combination products pharmacokinetically and toxicologically non-equivalent [3].

Distalgesic (Co-Proxamol) Head-to-Head Quantitative Evidence Versus Paracetamol, Codeine, Tramadol, and NSAID Comparators


Head-to-Head Superior Acceptability of Distalgesic (DI-Antalvic) Versus Codeine/Paracetamol in Osteoarthritis

In a double-blind randomized parallel-group trial in 141 osteoarthritis patients, DI-Antalvic (dextropropoxyphene 30 mg + paracetamol 400 mg per capsule, 6 capsules/day) demonstrated significantly superior acceptability compared to Efferalgan-Codeine (codeine 30 mg + paracetamol 500 mg per tablet, 6 tablets/day). The overall failure rate (defined as patient-assessed acceptability failure or dropout due to adverse effects) was 29% for DI-Antalvic versus 53% for Efferalgan-Codeine, a statistically significant difference (P = 0.005). Analgesic efficacy was similar between the two treatments [1].

Osteoarthritis Acceptability Codeine comparison

NNT Comparison: Distalgesic (Co-Proxamol) Superiority Over Paracetamol Alone in Postoperative Pain

The Cochrane systematic review by Collins et al. (2000, updated 2008) established that dextropropoxyphene 65 mg combined with paracetamol 650 mg (co-proxamol/Distalgesic) produced an NNT for at least 50% pain relief of 4.4 (95% CI: 3.5–5.6) versus placebo, compared to an NNT of 4.6 (95% CI: 3.9–5.5) for paracetamol 600–650 mg alone versus placebo from a separate Cochrane review. The indirect comparison yields a numerically lower NNT for the combination. In head-to-head meta-analysis, the pooled difference in pain intensity between paracetamol-dextropropoxyphene and paracetamol alone was 7.3% (95% CI: −0.2, 14.9; P = 0.15), a trend favoring the combination but not reaching statistical significance [1][2].

Postoperative pain NNT Paracetamol comparison

Cross-Class Comparison: Distalgesic (Co-Proxamol) Efficacy and Adverse Effect Profile Versus Tramadol 100 mg in Postoperative Pain

The Cochrane systematic review concluded that the combination of dextropropoxyphene 65 mg with paracetamol 650 mg shows similar analgesic efficacy to tramadol 100 mg in single-dose postoperative pain studies, but with a lower incidence of adverse effects. The NNT for Distalgesic was 4.4 (95% CI 3.5–5.6), comparable to the NNT of approximately 4.6 reported for tramadol 100 mg from equivalent systematic reviews. However, the Distalgesic combination was associated with significantly less nausea and vomiting compared to tramadol [1][2]. It should be noted that ibuprofen 400 mg has a lower (better) NNT than both agents.

Postoperative pain Tramadol Adverse effects

Naproxen Sodium Superiority Over Distalgesic in Soft-Tissue Injury: Swelling Reduction and Return-to-Function

A multicenter single-blind parallel study (n = 184 patients) comparing naproxen sodium (Synflex) with the paracetamol/dextropropoxyphene combination (Distalgesic) in soft-tissue disorders found that naproxen sodium provided significantly greater reduction in swelling and earlier return to function. In a separate RCT (n = 68 football players with soft-tissue injuries), naproxen sodium 1100 mg/day produced a statistically significant ~6% greater reduction in swelling compared to dextropropoxyphene napsylate at Day 3, with patients in the naproxen group returning to training approximately 1 day sooner. Additionally, 59% of naproxen-treated patients discontinued medication by Day 10 compared to only 33% in the dextropropoxyphene group (P = 0.03) [1][2].

Soft-tissue injury Naproxen Return to function

Regulatory Safety Differentiation: Distalgesic Cardiac Toxicity Risk and Global Withdrawal Status

Distalgesic's active moiety dextropropoxyphene carries a unique cardiac safety liability not shared by comparator weak opioids. Dextropropoxyphene and its CYP3A4-mediated metabolite nordextropropoxyphene produce dose-dependent QTc interval prolongation that can trigger torsades de pointes, even at therapeutic doses. This narrow therapeutic index prompted the EMA to recommend gradual EU-wide withdrawal in 2009, followed by FDA-requested US market withdrawal in November 2010. Between 300 and 400 deaths per year in England and Wales alone were attributed to co-proxamol overdose (deliberate or accidental) prior to UK withdrawal in 2007. In contrast, tramadol/paracetamol and codeine/paracetamol combinations remain available in these jurisdictions without equivalent cardiac-specific restrictions [1][2][3].

Cardiotoxicity Regulatory withdrawal QTc prolongation

Metabolic Pathway Differentiation: CYP3A4 Dependence Distinguishes Distalgesic from CYP2D6-Dependent Opioid Comparators

Unlike codeine (CYP2D6-dependent prodrug) and tramadol (CYP2D6-dependent for O-desmethyltramadol formation), dextropropoxyphene metabolism is predominantly mediated by CYP3A4, not CYP2D6. A clinical pharmacogenomic study in healthy subjects demonstrated that CYP2D6 genotype (extensive vs poor metabolizer status) had no significant effect on dextropropoxyphene pharmacokinetics (ANOVA P > 0.05), whereas CYP3A5 polymorphisms contributed significantly to inter-individual variability in dextropropoxyphene disposition. This means that the 5–10% of Caucasian and 1–2% of Asian populations who are CYP2D6 poor metabolizers would not experience the reduced analgesic efficacy with Distalgesic that they would with codeine (failure of bioactivation) or altered efficacy with tramadol. The predominant CYP3A4 pathway, however, introduces a distinct drug–drug interaction risk profile, particularly with CYP3A4 inhibitors such as ketoconazole, clarithromycin, and ritonavir, which can elevate dextropropoxyphene and nordextropropoxyphene levels, increasing cardiac toxicity risk [1][2].

CYP3A4 Pharmacogenomics Drug-drug interactions

Distalgesic (Co-Proxamol) Application Scenarios: Where Quantitative Evidence Supports Selection


Osteoarthritis Pain Management with a Tolerability-Driven Selection Criterion

In osteoarthritis patients intolerant of codeine/paracetamol combinations, Distalgesic (DI-Antalvic) offers a quantitatively validated alternative. The Boissier et al. (1992) head-to-head trial demonstrated a 24-percentage-point absolute reduction in treatment failure versus Efferalgan-Codeine (29% vs 53%, P = 0.005) at equivalent analgesic efficacy, making Distalgesic the evidence-preferred option where gastrointestinal and CNS tolerability of codeine is a limiting factor [1]. This scenario is applicable in jurisdictions where Distalgesic retains marketing authorization and in named-patient supply contexts where prescribers bear responsibility for unlicensed use.

Postoperative Analgesia Protocols Where Tramadol Emesis Is Contraindicated

For postoperative pain management protocols where tramadol-associated nausea and vomiting present a clinical barrier, Distalgesic (dextropropoxyphene 65 mg + paracetamol 650 mg) provides comparable analgesic efficacy (NNT 4.4 vs ~4.6 for tramadol 100 mg) with a documented lower incidence of gastrointestinal adverse effects based on pooled Cochrane review data [1]. This application is limited to single-dose or short-course protocols given the narrow therapeutic index of dextropropoxyphene.

Pharmacogenomically Informed Analgesic Selection in CYP2D6 Poor Metabolizers

In patient populations with known or suspected CYP2D6 poor metabolizer status (5–10% of Caucasians, 1–2% of East Asians), Distalgesic offers a metabolic advantage over codeine/paracetamol combinations. Since dextropropoxyphene efficacy is CYP3A4-dependent rather than CYP2D6-dependent, CYP2D6 genotype does not significantly alter its pharmacokinetics (ANOVA P > 0.05), whereas codeine prodrug activation to morphine is severely impaired in CYP2D6 poor metabolizers [1]. This scenario, however, must be weighed against the concurrent risk of CYP3A4-mediated drug–drug interactions that can elevate cardiotoxic metabolite levels.

Regulatory-Restricted Named-Patient Supply for Refractory Cases in Withdrawn Jurisdictions

In the UK, where co-proxamol was withdrawn from general prescribing in 2007 but remains available on a named-patient basis for individuals who cannot tolerate alternative analgesics, Distalgesic procurement is restricted to unlicensed supply under prescriber responsibility [1]. This scenario is relevant for approximately 300–400 patients per year who were historically maintained on co-proxamol and for whom alternatives (tramadol, codeine, NSAIDs) have proven ineffective or intolerable. Procurement in this context requires specific regulatory authorization and pharmacist compounding or importation arrangements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Distalgesic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.